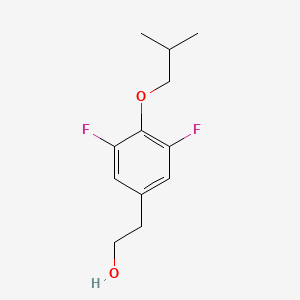
4-Hydroxy-1,3-thiazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3-thiazole-5-carbonitrile typically involves the reaction of thiobenzamide with monobromomalonamide in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in absolute ethanol for several hours . This method allows for the efficient construction of the thiazole ring with the desired substituents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 4-Hydroxy-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-Hydroxy-1,3-thiazole-5-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions are mediated through the binding of the thiazole ring to specific receptors or enzymes, leading to the observed biological effects .
類似化合物との比較
2-Aminothiazole: Another thiazole derivative with antimicrobial properties.
4-Methyl-1,3-thiazole-5-carboxylic acid: Known for its use in drug development.
Thiazole-4-carboxamide: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness: 4-Hydroxy-1,3-thiazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C4H2N2OS |
|---|---|
分子量 |
126.14 g/mol |
IUPAC名 |
4-hydroxy-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4H2N2OS/c5-1-3-4(7)6-2-8-3/h2,7H |
InChIキー |
VPDVCUYHEAPKLO-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(S1)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)



![2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B13081728.png)
![tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13081745.png)




![1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B13081777.png)
